molecular formula C13H13BrN2O B1455805 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine CAS No. 1416336-77-0

5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine

Cat. No. B1455805
M. Wt: 293.16 g/mol
InChI Key: JKADIKYBKLUKJW-UHFFFAOYSA-N
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Description

“5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of benzimidazoles, which are structurally similar to the compound , has been extensively studied . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .


Chemical Reactions Analysis

While specific chemical reactions involving “5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine” are not mentioned in the search results, reactions of structurally similar compounds, such as benzimidazoles, have been reported . These reactions include the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .


Physical And Chemical Properties Analysis

The molecular formula of “5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine” is C13H13BrN2O, and its molecular weight is 293.16 g/mol . No further physical or chemical properties are provided in the search results.

Scientific Research Applications

Antibacterial and Anticancer Activities

  • Schiff base derivatives, including those structurally similar to 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine, have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds also exhibit significant interactions with antibacterial protein beta-ketoacyl-acp synthase III and anticancer protein c-Kit tyrosine kinase, highlighting their potential in medicinal chemistry for developing new therapeutic agents (A. P, 2019).

Antiviral Activity

  • Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, related to the structure of interest, has indicated poor inhibitory activity against DNA viruses. However, certain derivatives have shown marked inhibition of retrovirus replication in cell culture, suggesting a potential use in antiviral therapies (D. Hocková et al., 2003).

Synthetic Applications

  • The synthesis of complex organic molecules often involves intermediates or building blocks like 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine. For instance, the development of novel synthetic protocols has enabled the efficient creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires from related aryl bromides, showcasing the versatility of such compounds in the construction of molecular electronics (N. Stuhr-Hansen et al., 2005).

Photochemical and Photophysical Properties

  • Compounds containing the 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine moiety have been studied for their photophysical properties. For example, the synthesis and characterization of new zinc phthalocyanine derivatives have revealed useful features for photodynamic therapy applications, including high singlet oxygen quantum yields and good fluorescence properties (M. Pişkin et al., 2020).

Antioxidant Activity

  • Bromophenols, which share some structural similarity with 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine, isolated from marine red algae have shown significant antioxidant activity. These findings suggest potential applications in food preservation and the development of natural antioxidant agents (Ke-kai Li et al., 2011).

properties

IUPAC Name

4-bromo-2-N-(4-methoxyphenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKADIKYBKLUKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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